molecular formula C7H14N2O B1599105 Azepane-1-carboxamide CAS No. 67651-47-2

Azepane-1-carboxamide

Cat. No. B1599105
CAS RN: 67651-47-2
M. Wt: 142.2 g/mol
InChI Key: YQRJTOFQAJAHEN-UHFFFAOYSA-N
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Description

Azepane-1-carboxamide is a chemical compound with the CAS Number: 67651-47-2 . It has a molecular weight of 142.2 .


Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .


Molecular Structure Analysis

The molecular structure of Azepane-1-carboxamide is represented by the InChI code: 1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) .


Chemical Reactions Analysis

The synthesis of non-fused N-aryl azepane derivatives involves Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .


Physical And Chemical Properties Analysis

Azepane-1-carboxamide has a melting point of 122-124 .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been used as a starting material to synthesize a new family of room temperature ionic liquids. These transformations have significant implications in mitigating disposal issues related to the polyamide industry. These azepanium salts demonstrate wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Pharmaceutical Significance in Drug Discovery

Azepane-based compounds exhibit a variety of pharmacological properties. They possess a high degree of structural diversity, which is useful in discovering new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA for treating various diseases. This review underlines the importance of azepane in the development of less toxic and more potent drugs against numerous diseases (Zha et al., 2019).

Organocatalyzed Synthesis of Azepanes

A novel approach for the enantioselective synthesis of azepane moieties has been reported. This method involves an annulation of α-ketoamides with enals, yielding azepanes that can be transformed into optically active derivatives. This provides valuable insights into the synthesis of azepanes with potential biological activity (Goudedranche et al., 2014).

Optimization of Azepane Derivatives as PKB Inhibitors

Novel azepane derivatives were prepared and evaluated for protein kinase B inhibition, showcasing their potential in therapeutic applications. The study focused on the optimization of these compounds for enhanced plasma stability and inhibitory activity, contributing to the field of medicinal chemistry (Breitenlechner et al., 2004).

Vibrational and Spectroscopic Investigation

A study focused on the vibrational and spectroscopic properties of 5H-dibenzo[b,f]azepine-5-carboxamide, a compound used in treating seizure disorders and neuropathic pain. This research provides insights into the structural properties of azepane derivatives, which are crucial for their pharmaceutical applications (Muthu & Renuga, 2013).

Future Directions

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . Therefore, the development of new synthesis methods for Azepane-1-carboxamide and its derivatives could open up new possibilities in medicinal chemistry and drug discovery .

properties

IUPAC Name

azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRJTOFQAJAHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395418
Record name azepane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepane-1-carboxamide

CAS RN

67651-47-2
Record name azepane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
I Kinoyama, N Taniguchi, E Kawaminami… - Chemical and …, 2005 - jstage.jst.go.jp
… azepane-1-carboxamide (13) To a solution of 4-(1,4-diazepan-1-yl)-2(trifluoromethyl)benzonitrile (7, 500 mg, 1.86 mmol) in CH2Cl2 (10 ml) was added 4-fluorophenyl isocyanate (0.23…
Number of citations: 26 www.jstage.jst.go.jp
PA Johnston, CA Foster, MB Tierno… - ASSAY and Drug …, 2009 - liebertpub.com
… To confirm the structure and activity of N-[2,3-di(furan-2-yl) quinoxalin-6-yl]azepane-1-carboxamide (SID 4260465), the PMLSC chemistry core resynthesized the compound (SID …
Number of citations: 48 www.liebertpub.com
S Roest, HC van der Mei, TJA Loontjens… - Applied Surface …, 2015 - Elsevier
… Glass slides were activated with piranha treatment and subsequently functionalized with 2-oxo-N(3-triethoxysilyl)propyl)azepane-1-carboxamide as a coupling agent. The pure …
Number of citations: 22 www.sciencedirect.com
JF da Silva Domingues, S Roest, Y Wang… - Acta biomaterialia, 2015 - Elsevier
… Briefly, glass slides were activated with Piranha treatment (3:1 of 98% sulfuric acid and 30% H 2 O 2 ), functionalized with 2-oxo-N(3-triethoxysilyl)propyl)azepane-1-carboxamide as a …
Number of citations: 33 www.sciencedirect.com
S Russell, R Rahmani, AJ Jones… - Journal of medicinal …, 2016 - ACS Publications
The parasitic trypanosomes Trypanosoma brucei and T. cruzi are responsible for significant human suffering in the form of human African trypanosomiasis (HAT) and Chagas disease. …
Number of citations: 39 pubs.acs.org
HD Ismail - 2012 - digital.library.ncat.edu
Peroxisome Proliferator-activated Receptors (PPARs) are ligand-activated nuclear receptors known for their major role in metabolic syndrome (MS). Abdominal obesity, high blood …
Number of citations: 2 digital.library.ncat.edu
AL Doukara, MA Mehdid, A Djafri, F Andreoli… - Tetrahedron, 2010 - Elsevier
A new route to S-alkylcarbamothioates is disclosed. In a first step, N-(2-aminophenyl)-4-methyl-thiazolin-2-thione is transformed into a mono- or disubstituted urea at nitrogen, and then …
Number of citations: 3 www.sciencedirect.com
LATW Asri, M Crismaru, S Roest… - Advanced Functional …, 2014 - Wiley Online Library
… Synthesis of 2-oxo-N(3-triethoxysilyl)propyl)azepane-1-carboxamide (Coupling Agent): In a three neck flask, provided with a reflux condenser, carbonyl biscaprolactam (11.34 g, 45 …
Number of citations: 314 onlinelibrary.wiley.com
A Belkhiri, N Virgilio, E Santanach-Carreras… - Colloids and Surfaces A …, 2023 - Elsevier
The manufacturing of composites based on reactive thermoplastic polyamide 6 (PA6), reinforced with glass particles or fibers for structural applications, is quite sensitive to the state of …
Number of citations: 4 www.sciencedirect.com
F **ang, L Asri, O Ivashenko, P Rudolf, T Loontjens - Langmuir, 2015 - ACS Publications
Postfunctionalizable hyperbranched polyurea coatings were prepared by the bulk polycondensation of AB 2 monomers on preactivated silicon substrates. As previously shown, AB 2 …
Number of citations: 6 pubs.acs.org

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